5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells. The compound’s thiazole ring can interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine: Known for its kinase inhibitory activity.
1-(R1-phenyl)-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides: Synthesized via multicomponent reactions and evaluated for anticancer activity.
Uniqueness
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-10(6-4-8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUFMHJLUCTHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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